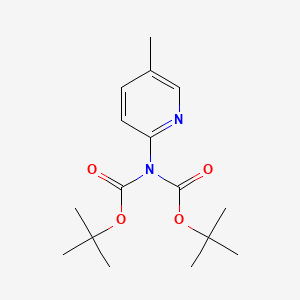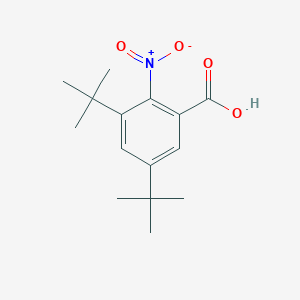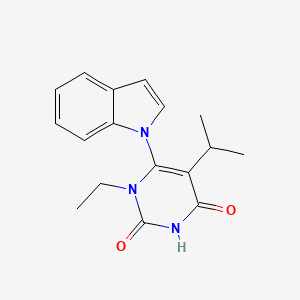
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with isopropyl, methyl, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid typically involves the following steps:
Alkylation: The addition of isopropyl and methyl groups to the benzene ring.
A common synthetic route involves the nitration of 2-methyl-6-isopropylbenzene followed by borylation using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The boronic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Reducing agents like hydrogen gas or metal hydrides.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and probes.
Medicine: Potential use in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar reactions.
4-Methylphenylboronic Acid: Similar structure but with a methyl group instead of isopropyl.
3-Nitrophenylboronic Acid: Contains a nitro group but lacks the isopropyl and methyl groups.
Uniqueness
(6-Isopropyl-2-methyl-3-nitrophenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (isopropyl and methyl) and electron-withdrawing (nitro) groups provides a unique balance that can be exploited in various synthetic applications .
Properties
Molecular Formula |
C10H14BNO4 |
|---|---|
Molecular Weight |
223.04 g/mol |
IUPAC Name |
(2-methyl-3-nitro-6-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-6(2)8-4-5-9(12(15)16)7(3)10(8)11(13)14/h4-6,13-14H,1-3H3 |
InChI Key |
MMCBSFKXSGLLMZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1C)[N+](=O)[O-])C(C)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]propan-1-one](/img/structure/B8514535.png)












